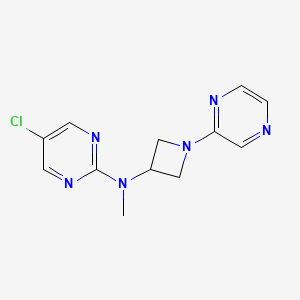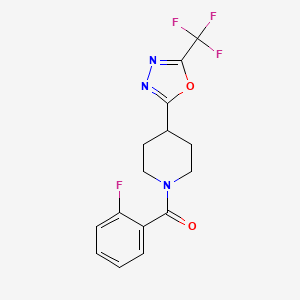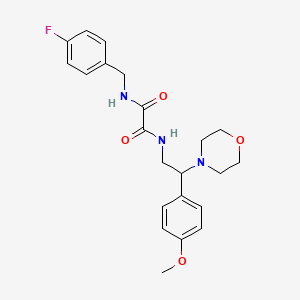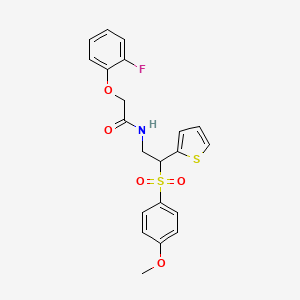![molecular formula C22H18FN3O3S B2874389 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-4-ylmethyl)benzamide CAS No. 923147-09-5](/img/structure/B2874389.png)
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-4-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research on fluorine-substituted sulphonamide benzothiazole compounds, including structures similar to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-4-ylmethyl)benzamide, has demonstrated potential antimicrobial properties. The incorporation of fluorine atoms and benzothiazole moieties has been shown to enhance the antimicrobial efficacy of these compounds. Their synthesis and pharmacological evaluation, particularly against microbial strains, indicate their potential as biodynamic agents with significant therapeutic applications (Jagtap et al., 2010).
Tuberculosis Treatment
In the quest for novel treatments against tuberculosis, thiazole-aminopiperidine hybrid analogues have been designed and synthesized, showing promising activity as Mycobacterium tuberculosis GyrB inhibitors. These compounds exhibit significant in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, highlighting their potential in developing new antituberculosis therapies (Jeankumar et al., 2013).
Fluorescence Probes for Chemical Detection
The development of reaction-based fluorescent probes using benzothiazole derivatives for selective discrimination of thiophenols over aliphatic thiols showcases another scientific application. These probes, through their intramolecular charge transfer pathways, offer sensitive and selective detection techniques crucial in chemical, biological, and environmental sciences (Wang et al., 2012).
Synthesis and Biological Evaluation
Research into the synthesis and biological evaluation of benzothiazole derivatives has provided insights into their potential use in medical imaging and the study of peripheral benzodiazepine receptors. These studies involve the development of compounds with high affinity and selectivity for peripheral benzodiazepine receptors, which could be used in neurodegenerative disorder imaging (Fookes et al., 2008).
Vascular Endothelial Growth Factor Inhibition
Another significant application is the discovery of compounds acting as selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in angiogenesis. Such inhibitors are crucial in cancer therapy, where the inhibition of angiogenesis can limit tumor growth and metastasis (Borzilleri et al., 2006).
Direcciones Futuras
Thiazoles and their derivatives are a promising area of research due to their wide range of biological activities . Future research could focus on synthesizing new derivatives and studying their biological activities. Additionally, the design and structure-activity relationship of bioactive molecules could be explored .
Propiedades
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S/c1-28-17-6-7-18(29-2)20-19(17)25-22(30-20)26(13-14-8-10-24-11-9-14)21(27)15-4-3-5-16(23)12-15/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLLVXXYLMVCIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-ethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2874308.png)
![[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2874310.png)
![8-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-6-hydroxy-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-2H-purin-2-one](/img/no-structure.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2874314.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide](/img/structure/B2874315.png)


![Ethyl 2-[(3-amino-1,1,1-trifluoropropan-2-yl)sulfanyl]acetate hydrochloride](/img/structure/B2874320.png)
![ethyl 2-((Z)-2-(cinnamoylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2874322.png)


